Arborinine Arborinine Arborinine belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Arborinine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, arborinine is primarily located in the membrane (predicted from logP). Outside of the human body, arborinine can be found in herbs and spices. This makes arborinine a potential biomarker for the consumption of this food product.
Arborinine is a member of acridines. It derives from an acridone.
Brand Name: Vulcanchem
CAS No.: 5489-57-6
VCID: VC21326694
InChI: InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3
SMILES: CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
Molecular Formula: C16H15NO4
Molecular Weight: 285.29 g/mol

Arborinine

CAS No.: 5489-57-6

Cat. No.: VC21326694

Molecular Formula: C16H15NO4

Molecular Weight: 285.29 g/mol

* For research use only. Not for human or veterinary use.

Arborinine - 5489-57-6

CAS No. 5489-57-6
Molecular Formula C16H15NO4
Molecular Weight 285.29 g/mol
IUPAC Name 1-hydroxy-2,3-dimethoxy-10-methylacridin-9-one
Standard InChI InChI=1S/C16H15NO4/c1-17-10-7-5-4-6-9(10)14(18)13-11(17)8-12(20-2)16(21-3)15(13)19/h4-8,19H,1-3H3
Standard InChI Key ATBZZQPALSPNMF-UHFFFAOYSA-N
SMILES CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
Canonical SMILES CN1C2=CC=CC=C2C(=O)C3=C(C(=C(C=C31)OC)OC)O
Melting Point 175-176°C

Physical and Chemical Properties

Structural Features

Arborinine possesses a characteristic acridone skeleton with specific functional group modifications. The core structure consists of a tricyclic framework with a ketone group at position 9, a phenolic hydroxyl group at position 1, methoxy groups at positions 2 and 3, and a methyl group attached to the nitrogen at position 10 . This specific arrangement of functional groups contributes to its biological activities and physicochemical properties.

Physicochemical Parameters

The physical and chemical properties of arborinine have been well-documented through experimental methods and predictive modeling. Table 1 summarizes the key physicochemical parameters of this compound.

Table 1: Physicochemical Properties of Arborinine

PropertyValueSource
Molecular FormulaC₁₆H₁₅NO₄
Molecular Weight285.29 g/mol
Physical StateSolid
Melting Point177-177.5 °C
Boiling Point508.4±50.0 °C (Predicted)
Density1.296±0.06 g/cm³ (Predicted)
pKa7.29±0.20 (Predicted)
FDA UNII16XG8UE639

These properties play a crucial role in determining the compound's behavior in biological systems, stability during extraction and purification processes, and potential formulation considerations for therapeutic applications.

Biological Activities

Anticancer Properties

Arborinine has demonstrated significant anticancer activities across multiple cancer types, positioning it as a promising candidate for cancer therapeutics. Research findings highlight its diverse mechanisms of action and differential effects on various cancer cell lines.

Effects on Clear-Cell Renal Cell Carcinoma (ccRCC)

Studies investigating the effects of arborinine on ccRCC have revealed potent inhibitory activities. When isolated from Glycosmis parva leaf extract, arborinine significantly inhibits proliferation, cell cycle progression, and migration of ccRCC cells . Mechanistically, it exerts inhibitory effects on Lysine Demethylase 1A (KDM1A) in ccRCC cells, resulting in decreased levels of KDM1A outputs and epithelial-mesenchymal transition (EMT) markers . These findings represent the first demonstration of arborinine's role in ccRCC and suggest its potential as an adjunctive treatment for this cancer type .

Activity Against Breast Cancer

Recent research published in 2025 has explored arborinine's effects on MCF-7 breast cancer cells, demonstrating significant cytotoxicity in a dose-dependent manner . The compound reduced cell viability with IC₅₀ values of 50 μg/mL and 25 μg/mL at 24 and 48 hours of treatment, respectively . Flow cytometry analysis using Annexin V staining revealed that arborinine treatment increased apoptosis rates from 9.36% in untreated cells to 52.3% in treated cells, confirming its pro-apoptotic effects .

Efficacy Against Cervical Cancer

Arborinine has shown particularly promising results against cervical cancer cells. In HeLa cervical cancer cells, the compound decreases proliferation and exhibits strong cytotoxicity without significantly affecting normal cells, suggesting selective anticancer activity . Notably, arborinine inhibits tumor spheroid growth more potently than conventional chemotherapeutic agents including bleomycin, gemcitabine, and cisplatin . Unlike cisplatin, arborinine activates caspase-dependent apoptosis without inducing DNA damage response, highlighting a distinct mechanism of action that could potentially minimize certain side effects associated with DNA-damaging agents .

Immunomodulatory Effects

Beyond its anticancer properties, arborinine exhibits complex immunomodulatory activities that vary depending on the cell type, treatment duration, and presence of stimulants. Studies using murine models have revealed differential effects on immune cell function and cytokine production.

In rat spleen and thymus cells, arborinine exhibits time-dependent and context-specific immunomodulatory effects . When cultured with mitogenic stimulants, the compound inhibits splenocyte proliferation under Concanavalin A (ConA) or pokeweed mitogen (PWM) stimulation and increases apoptosis in splenocytes and thymocytes stimulated with PWM at 24 hours . Furthermore, arborinine decreases interferon-gamma (IFN-γ) production in ConA- or lipopolysaccharide (LPS)-stimulated splenocytes at 48 and 72 hours, as well as in ConA- or PWM-stimulated thymocytes at 72 hours .

Interestingly, contrasting effects are observed in certain conditions, with arborinine increasing lymphoproliferation in LPS-stimulated splenocytes and ConA- or PWM-stimulated thymocytes at 48 hours . During this period, apoptosis decreases in LPS- or PWM-stimulated splenocytes, and IFN-γ production increases in PWM-stimulated thymocytes . Additionally, arborinine reduces interleukin-10 (IL-10) production in splenocytes and thymocytes stimulated with ConA or PWM, further demonstrating its impact on cytokine profiles .

Molecular Mechanisms of Action

KDM1A/UBE2O Signaling Pathway

One of the most well-characterized mechanisms of arborinine's anticancer activity is its modulation of the KDM1A/UBE2O signaling pathway, particularly in ccRCC. Research has demonstrated that arborinine inhibits KDM1A (also known as LSD1), leading to downstream effects on various cellular processes . Through in silico ChIP analysis and luciferase activity validation, Ubiquitin-conjugating enzyme E2O (UBE2O) has been identified as an active transcription target downstream of KDM1A .

The significance of this pathway is underscored by the finding that UBE2O expression correlates with KDM1A expression and is associated with worsened prognosis in ccRCC . Importantly, overexpression of UBE2O abrogates the cancer-inhibitory effect of arborinine, confirming the mechanistic importance of this signaling axis in arborinine's anticancer activity .

Apoptosis Induction and Cell Cycle Regulation

Arborinine demonstrates potent pro-apoptotic effects across multiple cancer cell types through regulation of key apoptotic factors. In MCF-7 breast cancer cells, arborinine treatment upregulates pro-apoptotic factors, including BAX, PARP, and P53, while simultaneously downregulating the anti-apoptotic protein BCL-2 . This modulation of the balance between pro- and anti-apoptotic factors shifts cellular homeostasis toward programmed cell death.

In cervical cancer cells, arborinine activates caspase-dependent apoptosis without inducing DNA damage response, representing a mechanistically distinct pathway compared to conventional chemotherapeutic agents like cisplatin . This property suggests potential advantages in terms of reduced genotoxicity and associated side effects.

Oxidative Stress Modulation

Arborinine's effects on cellular redox status contribute significantly to its anticancer activity. In MCF-7 breast cancer cells, treatment with 25 μg/mL of arborinine results in approximately 1.3-fold higher reactive oxygen species (ROS) levels compared to untreated controls . This increase in oxidative stress is accompanied by a significant reduction in glutathione (GSH) levels, further compromising cellular antioxidant capacity .

Anti-Migration Effects and EMT Regulation

Arborinine exhibits potent anti-migration activity in cancer cells, attributed to its ability to downregulate key regulators of epithelial-mesenchymal transition (EMT) . In cervical cancer cells, arborinine strongly suppresses cancer cell migration by modulating EMT-related gene expression, potentially limiting the invasive and metastatic potential of these cells . Similar effects have been observed in ccRCC cells, where arborinine treatment decreases levels of EMT markers .

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